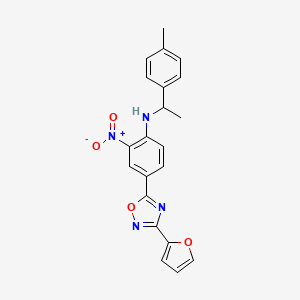
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A is not fully understood, but it is believed to act through the inhibition of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. This compound A has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound A has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and the activation of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It has also been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
One advantage of using N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A in lab experiments is its specificity for NF-κB inhibition, which can help researchers study the role of NF-κB in various diseases and conditions. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of this compound A, which can make it difficult to determine the optimal dose and treatment regimen.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A. One direction is to further investigate its potential therapeutic properties in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, more research is needed to understand the pharmacokinetics and pharmacodynamics of this compound A, which can help optimize its use in clinical settings.
In conclusion, this compound A is a synthetic compound that has shown potential therapeutic properties in various scientific research applications. Its mechanism of action involves the inhibition of NF-κB and activation of PPARγ, and it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. While there are advantages and limitations to using this compound A in lab experiments, there are several future directions for its study, including its potential use in treating neurodegenerative diseases and metabolic disorders.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A involves several steps, including the reaction of 2,4-dimethylphenylhydrazine with 2-bromo-1-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, followed by the reaction with ethyl chloroacetate and hydrolysis with sodium hydroxide. The final product is purified using column chromatography.
科学研究应用
N-(2,4-dimethylphenyl)-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide A has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects in vitro and in vivo. This compound A has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)16-6-5-7-17(11-16)26-12-19(25)22-18-9-8-14(3)10-15(18)4/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZQPFXYDPMKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


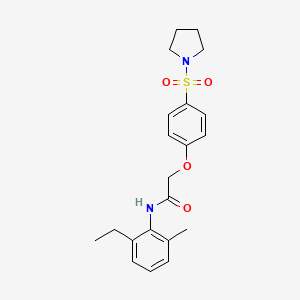
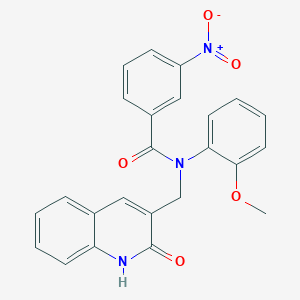

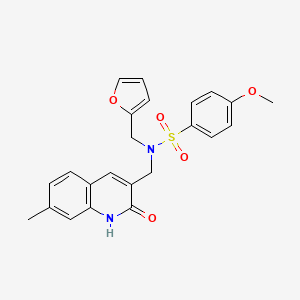
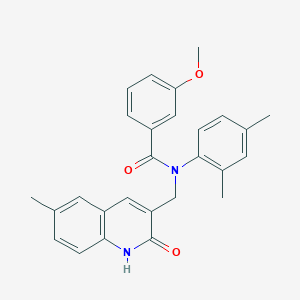

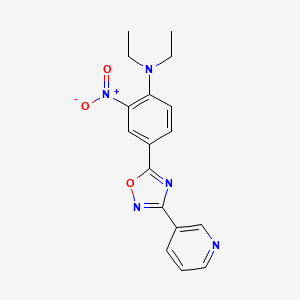

![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7699553.png)

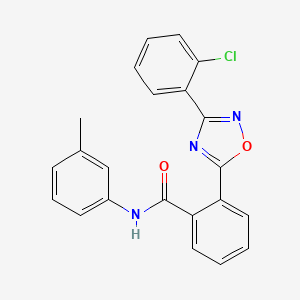
![N-(5-chloro-2-methylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7699578.png)
